

Spectrophotometric Assay for Carnitine Acetyltransferase (CRAT) Enzyme Kinetics: Application Notes and Protocols

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Compound of Interest

Compound Name: Carnitine acetyltransferase

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Application Notes

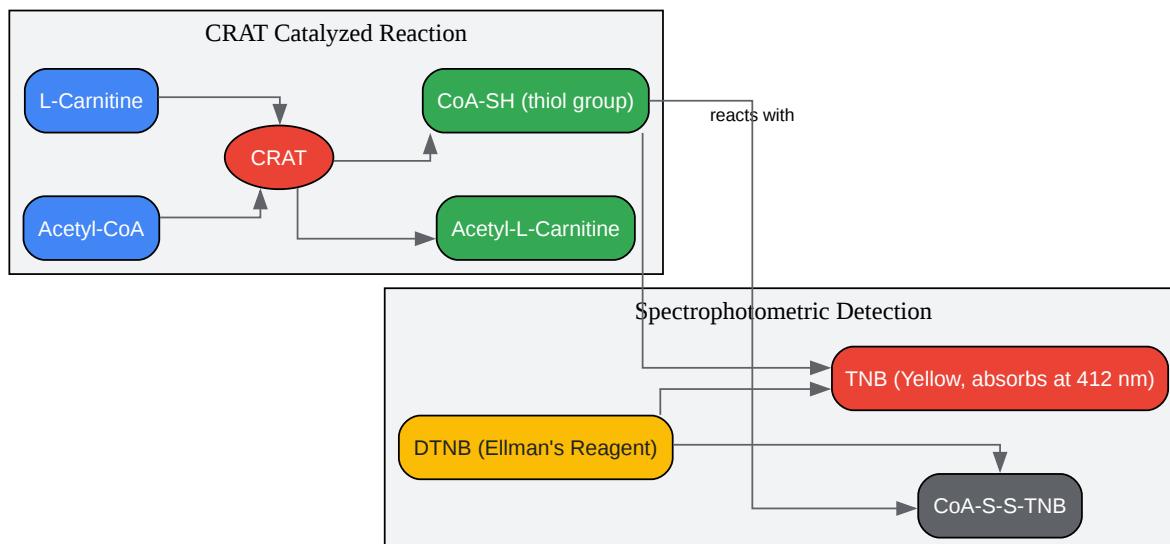
Carnitine Acetyltransferase (CRAT) is a pivotal enzyme in cellular metabolism, primarily located in the mitochondrial matrix, peroxisomes, and endoplasmic reticulum.^[1] It catalyzes the reversible transfer of acetyl groups between coenzyme A (CoA) and L-carnitine, playing a crucial role in the transport of acetyl-CoA across intracellular membranes, balancing the acetyl-CoA:CoA ratio, and facilitating the β -oxidation of fatty acids.^{[1][2]} Dysregulation of CRAT activity has been implicated in various metabolic disorders, including type 2 diabetes and obesity, making it a promising target for therapeutic intervention.^[3]

This document provides a detailed protocol for a continuous spectrophotometric assay to determine the kinetic parameters of CRAT. The assay is based on the reaction of the free thiol group of Coenzyme A (CoA), a product of the CRAT-catalyzed reaction, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.^{[4][5][6]} The reaction between CoA and DTNB produces the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, which can be monitored spectrophotometrically by measuring the increase in absorbance at 412 nm.^{[5][6]} This method is robust, sensitive, and suitable for high-throughput screening of potential CRAT inhibitors or activators.

The forward reaction, the formation of acetyl-L-carnitine from L-carnitine and acetyl-CoA, is monitored. The rate of CoA production is directly proportional to the CRAT activity under initial velocity conditions.

Enzymatic Reaction Pathway

The following diagram illustrates the catalytic mechanism of **Carnitine Acetyltransferase** and the subsequent detection reaction with DTNB.



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Caption: CRAT reaction and DTNB detection chemistry.

Experimental Protocols Materials and Reagents

Reagent/Material	Stock Concentration	Storage Temperature
Purified CRAT enzyme	1 mg/mL	-80°C
L-Carnitine hydrochloride	100 mM	-20°C
Acetyl-Coenzyme A	10 mM	-20°C
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)	100 mM in DMSO	-20°C
Tris-HCl buffer, pH 8.0	1 M	4°C
EDTA	0.5 M	Room Temperature
Bovine Serum Albumin (BSA)	10% (w/v)	4°C
96-well UV-transparent microplates	-	Room Temperature
Spectrophotometer (plate reader)	-	-

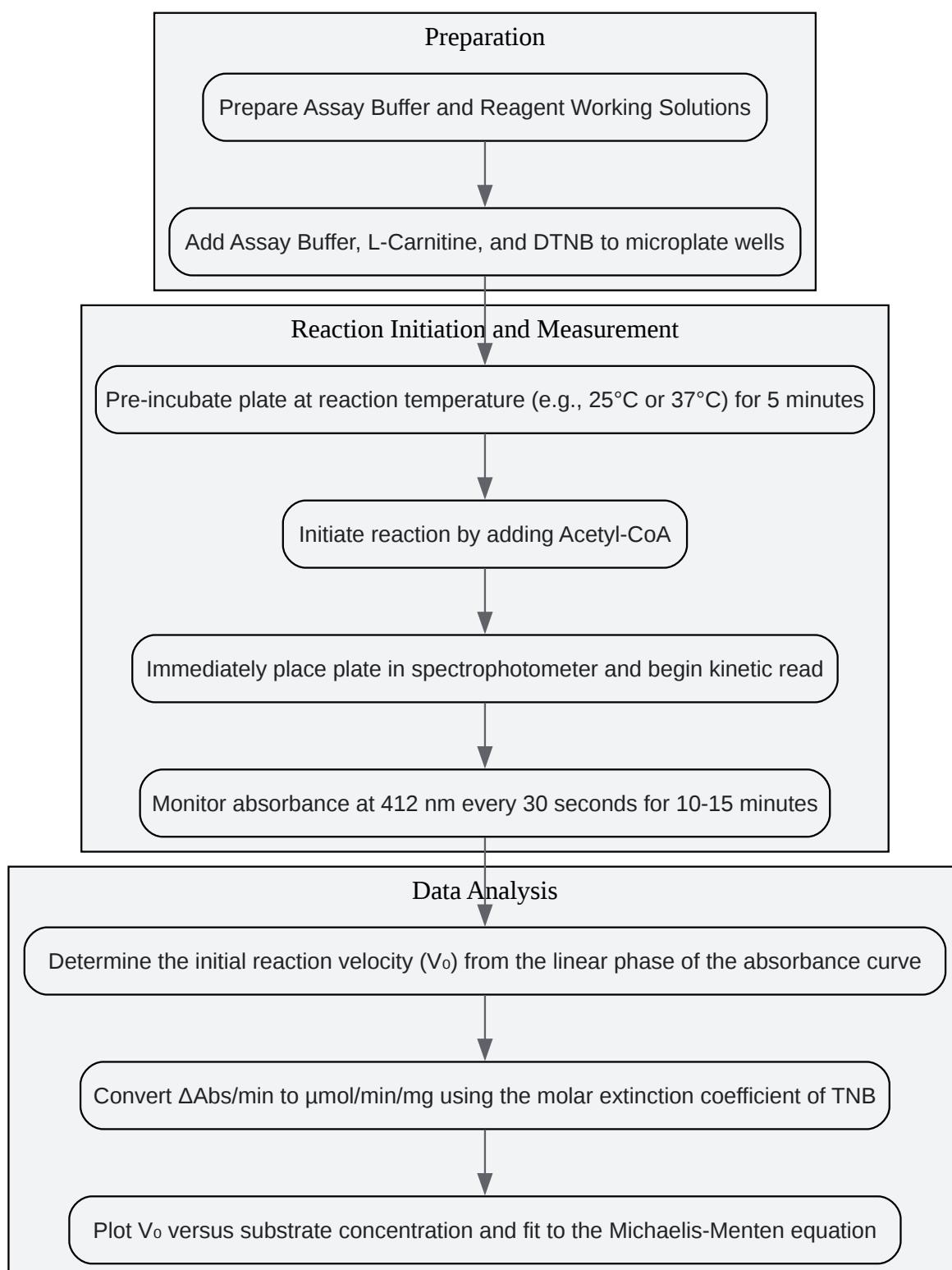
Preparation of Working Solutions

- Assay Buffer: 100 mM Tris-HCl, pH 8.0, 1 mM EDTA. Prepare fresh from stock solutions and store at 4°C.
- L-Carnitine Working Solution: Dilute the 100 mM stock solution in Assay Buffer to the desired final concentrations (e.g., for determining Km for L-Carnitine, a range of 0.05 mM to 5 mM is recommended).
- Acetyl-CoA Working Solution: Dilute the 10 mM stock solution in Assay Buffer to the desired final concentration (e.g., a saturating concentration of 0.5 mM when determining the Km for L-Carnitine). Prepare this solution fresh before each experiment due to the instability of acetyl-CoA.
- DTNB Working Solution: Dilute the 100 mM stock solution in Assay Buffer to a final concentration of 10 mM.

- CRAT Enzyme Working Solution: Dilute the stock enzyme in Assay Buffer containing 0.1% BSA to the desired final concentration (e.g., 5-20 µg/mL). The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes. Keep the enzyme on ice at all times.

Assay Procedure

The following workflow outlines the steps for performing the CRAT kinetic assay.

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Caption: Experimental workflow for the CRAT kinetic assay.

- Assay Setup:

- In a 96-well UV-transparent microplate, add the following reagents in the specified order to a final volume of 200 μ L. Prepare a master mix for common reagents to minimize pipetting errors.
- Table 1: Reaction Mixture Composition

Component	Volume (μ L)	Final Concentration
Assay Buffer	X	-
L-Carnitine	20	Variable (e.g., 0.05 - 5 mM)
DTNB	2	0.1 mM
CRAT Enzyme	10	0.25 - 1 μ g/well
Acetyl-CoA	20	Fixed (e.g., 0.5 mM)

| ddH₂O | to 200 μ L | - |

- Include appropriate controls:

- No enzyme control: Replace the enzyme solution with Assay Buffer to determine the rate of non-enzymatic hydrolysis of acetyl-CoA.
- No substrate control: Omit either L-carnitine or acetyl-CoA to ensure the reaction is substrate-dependent.

- Reaction Initiation and Measurement:

- Pre-incubate the microplate containing all reagents except acetyl-CoA at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to ensure temperature equilibration.
- Initiate the reaction by adding the acetyl-CoA working solution to all wells.
- Immediately place the plate in a pre-warmed spectrophotometer and start the kinetic measurement.

- Record the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10 to 15 minutes.

Data Analysis

- Calculate Initial Velocity (V_0):
 - For each substrate concentration, plot absorbance at 412 nm versus time.
 - Determine the initial reaction rate (V_0) in units of $\Delta\text{Abs}/\text{min}$ from the initial linear portion of the curve.
 - Correct the V_0 by subtracting the rate obtained from the no-enzyme control.
- Convert to Specific Activity:
 - Calculate the concentration of TNB produced using the Beer-Lambert law: Concentration (M) = Absorbance / ($\epsilon * l$) where:
 - ϵ (molar extinction coefficient) for TNB at 412 nm is $14,150 \text{ M}^{-1}\text{cm}^{-1}$.^[6]
 - l (path length) in cm. For a standard 96-well plate with 200 μL volume, the path length can be estimated or determined empirically.
 - Calculate the specific activity in $\mu\text{mol}/\text{min}/\text{mg}$ of enzyme using the following formula:
$$\text{Specific Activity} = (V_0 * \text{Reaction Volume (L)}) / (\epsilon * l * \text{Amount of Enzyme (mg)})$$
- Determine Kinetic Parameters:
 - Plot the initial velocities (V_0) against the corresponding substrate concentrations.
 - Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to determine the Michaelis constant (K_m) and the maximum velocity (V_{max}).

Table 2: Example Data for Michaelis-Menten Analysis

[L-Carnitine] (mM)	Initial Velocity ($\Delta\text{Abs}/\text{min}$)	Initial Velocity ($\mu\text{mol}/\text{min}/\text{mg}$)
0.05	0.015	X
0.1	0.028	Y
0.25	0.055	Z
0.5	0.080	A
1.0	0.110	B
2.5	0.135	C
5.0	0.145	D

(Note: The values in the "Initial Velocity" columns are for illustrative purposes only.)

Troubleshooting

- High background absorbance: This may be due to the presence of free thiols in the reagents. Prepare fresh buffers and reagent solutions.
- Non-linear reaction progress curves: This could be due to substrate depletion, product inhibition, or enzyme instability. Use a lower enzyme concentration or measure the initial rates over a shorter time period.
- Low signal-to-noise ratio: Increase the enzyme concentration or the incubation time (while ensuring the reaction remains in the linear range).

By following this detailed protocol, researchers can reliably measure the kinetic parameters of CRAT, enabling further investigation into its biological function and the development of novel therapeutics.

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References

- 1. Carnitine acetyltransferase - Proteopedia, life in 3D [proteopedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 4. Spectrophotometry of carnitine in biological fluids and tissue with a Cobas Bio centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of free and total carnitine in plasma by an enzymatic reaction and spectrophotometric quantitation spectrophotometric determination of carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ellman's reagent - Wikipedia [en.wikipedia.org]
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